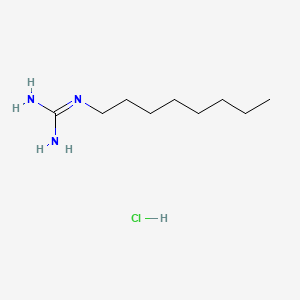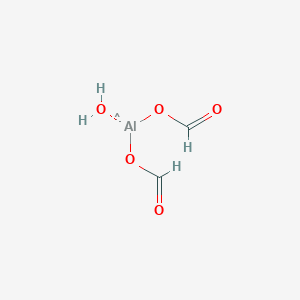
Piperidinium, 1-methyl-1-(2-(10H-pyrido(3,2-b)(1,4)benzothiazin-10-yl)ethyl)-, methyl sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperidinium, 1-methyl-1-(2-(10H-pyrido(3,2-b)(1,4)benzothiazin-10-yl)ethyl)-, methyl sulfate is a complex organic compound with a unique structure that includes a piperidinium core, a pyrido-benzothiazin moiety, and a methyl sulfate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Piperidinium, 1-methyl-1-(2-(10H-pyrido(3,2-b)(1,4)benzothiazin-10-yl)ethyl)-, methyl sulfate typically involves multiple steps. The process begins with the preparation of the piperidinium core, followed by the introduction of the pyrido-benzothiazin moiety. The final step involves the addition of the methyl sulfate group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards.
化学反応の分析
Types of Reactions
Piperidinium, 1-methyl-1-(2-(10H-pyrido(3,2-b)(1,4)benzothiazin-10-yl)ethyl)-, methyl sulfate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The reactions mentioned above often require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学的研究の応用
Piperidinium, 1-methyl-1-(2-(10H-pyrido(3,2-b)(1,4)benzothiazin-10-yl)ethyl)-, methyl sulfate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, including its use as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of Piperidinium, 1-methyl-1-(2-(10H-pyrido(3,2-b)(1,4)benzothiazin-10-yl)ethyl)-, methyl sulfate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes and physiological responses. The exact mechanism depends on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- Piperidinium, 1-methyl-1-(2-(10H-pyrido(3,2-b)(1,4)benzothiazin-10-yl)ethyl)-, chloride
- Piperidinium, 1-methyl-1-(2-(10H-pyrido(3,2-b)(1,4)benzothiazin-10-yl)ethyl)-, bromide
Uniqueness
Compared to similar compounds, Piperidinium, 1-methyl-1-(2-(10H-pyrido(3,2-b)(1,4)benzothiazin-10-yl)ethyl)-, methyl sulfate has unique properties due to the presence of the methyl sulfate group. This group can influence the compound’s solubility, reactivity, and biological activity, making it distinct from its analogs.
特性
| 67361-05-1 | |
分子式 |
C20H27N3O4S2 |
分子量 |
437.6 g/mol |
IUPAC名 |
10-[2-(1-methylpiperidin-1-ium-1-yl)ethyl]pyrido[3,2-b][1,4]benzothiazine;methyl sulfate |
InChI |
InChI=1S/C19H24N3S.CH4O4S/c1-22(13-5-2-6-14-22)15-12-21-16-8-3-4-9-17(16)23-18-10-7-11-20-19(18)21;1-5-6(2,3)4/h3-4,7-11H,2,5-6,12-15H2,1H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChIキー |
MYAIWOXMVXGPCY-UHFFFAOYSA-M |
正規SMILES |
C[N+]1(CCCCC1)CCN2C3=CC=CC=C3SC4=C2N=CC=C4.COS(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![alpha-[2-(Dimethylamino)-1-methylethyl]benzhydryl alcohol hydrochloride](/img/structure/B13767363.png)

![5,5-Dimethyl-[1,3]oxazinan-2-one](/img/structure/B13767380.png)
